molecular formula C10H12OS B3317102 4-(Methylthio)benzenepropanal CAS No. 956126-75-3

4-(Methylthio)benzenepropanal

Cat. No.: B3317102
CAS No.: 956126-75-3
M. Wt: 180.27 g/mol
InChI Key: NCQMKURJHWPVOY-UHFFFAOYSA-N
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Description

4-(Methylthio)benzenepropanal is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a benzene ring substituted with a methylthio group and a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzenepropanal can be achieved through several methods. One common approach involves the reaction of 4-methylthio benzaldehyde with appropriate reagents. For instance, the preparation of 4-methylthio benzaldehyde can be done using an SZTA catalyst, which involves mixing TiCl4 and ZrOCl2-8H2O, followed by the addition of ammonia water . The resulting mixture is then subjected to specific reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzenepropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Similar in structure but lacks the propanal group.

    4-(Methylthio)benzoic acid: Contains a carboxylic acid group instead of the propanal group.

    4-(Methylthio)benzyl alcohol: Features an alcohol group in place of the propanal group.

Uniqueness

4-(Methylthio)benzenepropanal is unique due to the presence of both the methylthio and propanal groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQMKURJHWPVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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